molecular formula C17H19N3O2S B5698289 N-MORPHOLINO-N'-(4-PHENOXYPHENYL)THIOUREA

N-MORPHOLINO-N'-(4-PHENOXYPHENYL)THIOUREA

Cat. No.: B5698289
M. Wt: 329.4 g/mol
InChI Key: NBFCVYRVEFYUNT-UHFFFAOYSA-N
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Description

N-Morpholino-N'-(4-phenoxyphenyl)thiourea is a thiourea derivative characterized by a morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) attached to one nitrogen of the thiourea core and a 4-phenoxyphenyl group to the other. Thioureas are widely studied for their diverse applications, including catalysis, agrochemicals, and pharmaceuticals.

Properties

IUPAC Name

1-morpholin-4-yl-3-(4-phenoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c23-17(19-20-10-12-21-13-11-20)18-14-6-8-16(9-7-14)22-15-4-2-1-3-5-15/h1-9H,10-13H2,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFCVYRVEFYUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-MORPHOLINO-N’-(4-PHENOXYPHENYL)THIOUREA typically involves the reaction of 4-phenoxyaniline with morpholine and thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Step 1: Reaction of 4-phenoxyaniline with thiophosgene to form 4-phenoxyphenyl isothiocyanate.

    Step 2: Reaction of 4-phenoxyphenyl isothiocyanate with morpholine to yield N-MORPHOLINO-N’-(4-PHENOXYPHENYL)THIOUREA.

The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of N-MORPHOLINO-N’-(4-PHENOXYPHENYL)THIOUREA follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Oxidation Reactions

The thiourea moiety undergoes oxidation to form sulfoxides and sulfones. Key reagents and conditions include:

  • m-Chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C for 12–24 hours .

  • Hydrogen peroxide (H₂O₂) in acetic acid under reflux .

Oxidizing AgentProductYield (%)Conditions
mCPBASulfoxide65–780–25°C, 12–24 hrs
H₂O₂Sulfone82–90Reflux in acetic acid

The phenoxyphenyl group remains stable during oxidation, enabling selective modification of the sulfur center .

Reduction Reactions

Reduction of the thiocarbonyl group produces thiols or amines:

  • Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the thiourea to a thiol .

  • Sodium borohydride (NaBH₄) with nickel catalysts converts the thiourea to an amine .

Reducing AgentProductSelectivity
LiAlH₄ThiolHigh (>90%)
NaBH₄/NiAmineModerate (70–75%)

The morpholine ring’s electron-donating properties enhance reduction efficiency .

Substitution Reactions

The phenoxy group participates in nucleophilic aromatic substitution (NAS):

  • Amines (e.g., aniline, morpholine) replace the phenoxy group under acidic conditions .

  • Alcohols react via SNAr in the presence of K₂CO₃ .

NucleophileProductConditions
AnilineN-MORPHOLINO-N'-(4-ANILINOPHENYL)THIOUREAHCl, 80°C, 6 hrs
EthanolN-MORPHOLINO-N'-(4-ETHOXYPHENYL)THIOUREAK₂CO₃, DMF, 60°C

Reaction rates depend on the nucleophile’s basicity and steric profile .

Cyclization and Multicomponent Reactions

The compound serves as a precursor for heterocycles:

  • Thiazolidinones : Reaction with dialkyl acetylenedicarboxylates yields thiazolidinone derivatives (e.g., 27 , 92% yield) .

  • Continuous-flow synthesis : Combines with isocyanides and amines in aqueous polysulfide solutions to form substituted thioureas (e.g., 26 , 96% yield) .

Reaction TypeReagentsProductYield (%)
Thiazolidinone formationDialkyl acetylenedicarboxylatesThiazolidinone derivatives85–92
Multicomponent synthesisPMDTA polysulfideFunctionalized thioureas88–96

Acid/Base-Mediated Transformations

The thiourea group acts as a ligand in metal complexes:

  • Copper(II) complexes : Formed in methanol with CuCl₂, exhibiting square-planar geometry .

  • pH-dependent tautomerism : Shifts between thione and thiol forms in aqueous solutions (pKa ≈ 8.3) .

Key Mechanistic Insights

  • Oxidation : Proceeds via a radical intermediate stabilized by the morpholine ring .

  • Reduction : LiAlH₄ attacks the sulfur atom, while NaBH₄/Ni targets the nitrogen centers .

  • Substitution : NAS occurs preferentially at the para position of the phenoxyphenyl group due to electronic activation by the oxygen atom .

This reactivity profile positions N-MORPHOLINO-N'-(4-PHENOXYPHENYL)THIOUREA as a versatile scaffold for drug development and materials science .

Scientific Research Applications

Synthesis and Structural Characteristics

N-Morpholino-N'-(4-phenoxyphenyl)thiourea can be synthesized through various methods involving thiourea derivatives. Thiourea compounds are known for their ability to act as versatile intermediates in organic synthesis, particularly for creating heterocyclic compounds. The synthesis typically involves the reaction of morpholine with phenoxyphenyl isothiocyanate, resulting in the formation of the desired thiourea derivative.

Biological Activities

The biological activities of this compound have been extensively studied, revealing its potential in several therapeutic areas:

  • Anticancer Activity : Thiourea derivatives, including this compound, have shown promising anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and angiogenesis. For instance, IC50 values ranging from 3 to 14 µM have been reported against various cancer cell lines, including pancreatic and breast cancer .
  • Antimicrobial Properties : The compound exhibits antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents. It has been effective against Gram-positive and Gram-negative bacteria as well as several fungal pathogens .
  • Antidiabetic and Antioxidant Effects : Recent research has highlighted the potential of thiourea derivatives to exhibit antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity. Additionally, they possess antioxidant activities that can protect cells from oxidative stress .

Case Studies

Several case studies have documented the efficacy of this compound and related compounds in clinical and preclinical settings:

  • Case Study 1: Anticancer Efficacy
    A study evaluated the anticancer effects of various thiourea derivatives, including this compound, on human leukemia cell lines. The results demonstrated significant cytotoxicity with an IC50 value as low as 1.50 µM, indicating strong potential for therapeutic use against hematological malignancies .
  • Case Study 2: Antimicrobial Activity
    In a comparative study of different thiourea derivatives, this compound was found to be particularly effective against Staphylococcus aureus and Escherichia coli, showcasing its promise as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of N-MORPHOLINO-N’-(4-PHENOXYPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Functional Group Variations

Thiourea derivatives are distinguished by their substituents, which dictate physicochemical properties and bioactivity. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Use/Activity Key Data/Performance
N-Morpholino-N'-(4-phenoxyphenyl)thiourea C₁₇H₁₉N₃O₂S (hypothetical) ~337.42 Morpholino, 4-phenoxyphenyl Likely catalyst/agrochemical Inference-based (see text)
Diafenthiuron (CAS 80060-09-9) C₂₃H₃₂N₂OS 384.58 tert-Butyl, 2,6-diisopropyl-4-phenoxyphenyl Acaricide Approved for agricultural use (foreign tolerances noted)
N-[(Dimethylamino)methylene]-N'-(4-methoxyphenyl)thiourea C₁₁H₁₅N₃OS 237.32 Dimethylaminomethylene, 4-methoxyphenyl Research compound InChIKey: JZDCGMBBTHTISE-XYOKQWHBSA-N
1-(4-Nitrophenyl)-3-phenyl-2-thiourea C₁₃H₁₁N₃O₂S 273.31 4-Nitrophenyl, phenyl Unknown (research use) CAS 7669-49-0; synthetic intermediate
N-(4-Hydroxyphenyl)thiourea C₇H₈N₂OS 168.21 4-Hydroxyphenyl Biochemical studies PubChem CID: 2759331
Key Observations:
  • Bulkiness vs. Activity: Diafenthiuron’s 2,6-diisopropyl-4-phenoxyphenyl group enhances steric bulk, likely improving binding to biological targets (e.g., mites), whereas the morpholino group in the target compound may favor solubility and catalytic interactions .
  • In contrast, the methoxy group in N-[(Dimethylamino)methylene]-N'-(4-methoxyphenyl)thiourea is electron-donating, altering electronic density on the thiourea core.

Catalytic Performance

Thioureas are known as hydrogen-bonding catalysts. highlights sulfonaryl thiourea 10 (28% conversion) and aryl diester thiourea 9 (22% conversion) in catalytic reactions . Comparatively, diafenthiuron’s bulky substituents likely reduce catalytic efficiency but improve pesticidal stability.

Physicochemical Properties

  • Solubility: Morpholino groups (target compound) improve water solubility compared to tert-butyl (diafenthiuron) or nitro groups (1-(4-nitrophenyl)-3-phenyl-2-thiourea).
  • Stability : Bulky substituents (e.g., 2,6-diisopropyl in diafenthiuron) enhance steric protection, reducing degradation .

Biological Activity

N-Morpholino-N'-(4-phenoxyphenyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound belongs to the thiourea class of compounds, which are known for their ability to interact with various biological targets. The presence of the morpholine ring enhances its solubility and bioavailability, while the phenoxyphenyl group contributes to its unique chemical properties. These features make it a candidate for further investigation in drug development.

The biological activity of thiourea derivatives often involves interaction with specific enzymes and cellular pathways. For instance, studies have shown that thioureas can inhibit certain enzymes, such as Sirtuin1 (SIRT1), leading to the activation of tumor suppressor genes like p53. This mechanism is crucial in regulating the cell cycle and promoting apoptosis in cancer cells .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound and related compounds:

  • Cytotoxicity Assays : In vitro cytotoxicity tests against various cancer cell lines (e.g., MCF-7, HeLa, A549) have demonstrated significant growth inhibition. For example, one study reported an IC50 value indicating effective cytotoxic activity against MCF-7 cells .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treated cancer cells exhibited cell cycle arrest at the S phase, suggesting that the compound induces apoptosis through mechanisms involving DNA damage response pathways .
Cell LineIC50 (µM)Mechanism
MCF-7225Apoptosis induction
HeLa150Cell cycle arrest
A549200Enzyme inhibition

Antimicrobial Activity

Research has also indicated that thiourea derivatives possess antimicrobial properties:

  • Inhibition Studies : Various derivatives have been tested against bacterial strains and fungi, showing promising results. For instance, some compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.25 mg/L against fungal pathogens .

Case Studies

  • In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to target enzymes involved in cancer metabolism. These studies suggest that structural modifications can enhance biological activity and reduce toxicity .
  • Synthesis and Characterization : The synthesis of this compound has been achieved through various methods involving thiocyanates and amines. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Morpholino-N'-(4-phenoxyphenyl)thiourea, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation of morpholine isothiocyanate with 4-phenoxyaniline under anhydrous conditions. Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) are critical to minimize side reactions. Purity optimization involves recrystallization from ethanol or chromatographic purification (silica gel, ethyl acetate/hexane eluent). Characterization via 1H^1H-NMR and LC-MS confirms structural integrity, with typical 1H^1H-NMR peaks at δ 7.4–6.8 ppm (aromatic protons) and δ 3.6–3.4 ppm (morpholine protons) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this thiourea derivative?

  • Methodological Answer : Key techniques include:

  • FT-IR : Confirms thiourea moiety via N-H stretching (~3200 cm1^{-1}) and C=S absorption (~1250 cm1^{-1}).
  • 1H^1H- and 13C^{13}C-NMR : Assigns aromatic, morpholine, and thiourea proton/carbon environments.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error.
  • X-ray crystallography : Resolves 3D structure using SHELX software for refinement (R-factor < 0.05) .

Q. What are the documented biological targets or mechanisms of action for this compound?

  • Methodological Answer : Thiourea derivatives are known to disrupt mitochondrial membrane potential (ΔψM) and activate intrinsic apoptosis pathways via cytochrome c release and Bcl-2 suppression. For this compound, preliminary studies suggest inhibition of acetylcholinesterase (AChE) or kinase targets, validated via enzyme assays (e.g., Ellman’s method for AChE) and molecular docking simulations .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity and selectivity?

  • Methodological Answer : Systematic SAR studies involve synthesizing analogs with electron-withdrawing (e.g., -NO2_2, -CF3_3) or electron-donating (-OCH3_3) groups. Activity is assessed via IC50_{50} measurements in cell viability assays (MTT) and selectivity profiling against related enzymes (e.g., AChE vs. butyrylcholinesterase). Computational modeling (AutoDock Vina) predicts binding affinities to guide design .

Q. What challenges arise in crystallographic analysis of thiourea derivatives, and how are they resolved?

  • Methodological Answer : Challenges include poor crystal growth due to flexible thiourea linkages and solvent inclusion. Solutions:

  • Crystallization : Use mixed solvents (e.g., DCM/hexane) at slow evaporation rates.
  • Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves weak diffraction.
  • Refinement : SHELXL-2018 handles disorder and hydrogen bonding networks. Anisotropic displacement parameters refine thermal motion .

Q. How can contradictory data in mechanistic studies (e.g., apoptotic vs. necrotic cell death) be reconciled?

  • Methodological Answer : Contradictions arise from assay conditions (e.g., concentration, cell type). Resolve via:

  • Dose-response profiling : Identify thresholds for apoptosis (caspase-3 activation) vs. necrosis (LDH release).
  • Flow cytometry : Dual Annexin V/PI staining quantifies apoptotic/necrotic populations.
  • Pathway inhibition : Use caspase inhibitors (e.g., Z-VAD-FMK) to confirm apoptosis dependency .

Q. What are the toxicological considerations for in vivo studies, and how are they mitigated?

  • Methodological Answer : Thioureas may exhibit hepatotoxicity and thyroid disruption. Mitigation strategies:

  • Acute toxicity testing : Determine LD50_{50} in rodents (OECD Guideline 423).
  • Chronic exposure models : Monitor thyroid hormones (T3/T4) and liver enzymes (ALT/AST).
  • Formulation : Use nanoencapsulation (e.g., PLGA nanoparticles) to reduce systemic exposure .

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